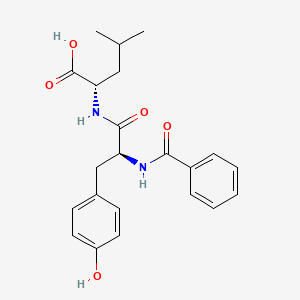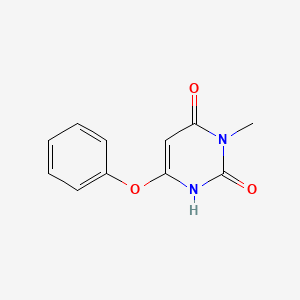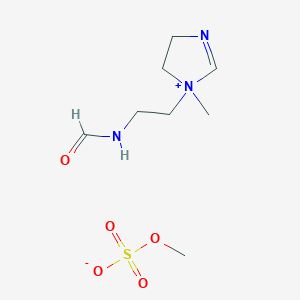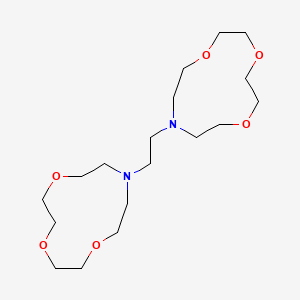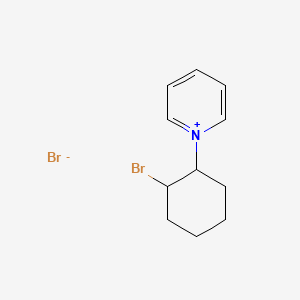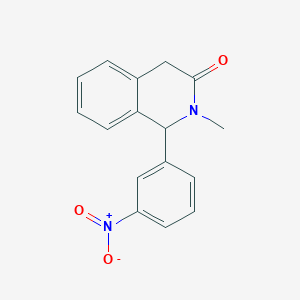
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The acylation of the nitrophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The formation of the isoquinoline ring system through an intramolecular cyclization reaction, often facilitated by heating and the use of a strong acid or base.
Reduction: The reduction of the nitro group to an amine, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids for electrophilic and nucleophilic substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents introduced.
Scientific Research Applications
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitro-1,2-dihydroisoquinoline: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of the nitrophenyl group and the dihydroisoquinolinone core
Properties
CAS No. |
78634-31-8 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O3/c1-17-15(19)10-11-5-2-3-8-14(11)16(17)12-6-4-7-13(9-12)18(20)21/h2-9,16H,10H2,1H3 |
InChI Key |
CLCPGRMLGDILOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=CC=CC=C2CC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


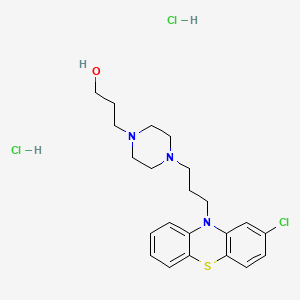
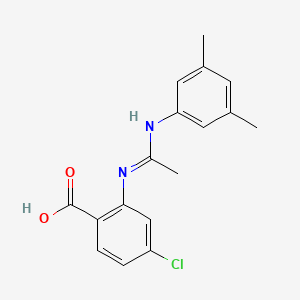
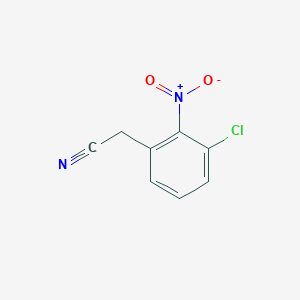
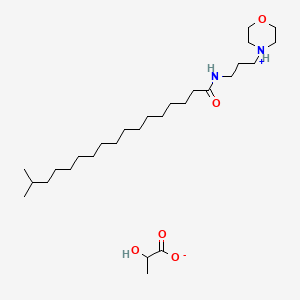
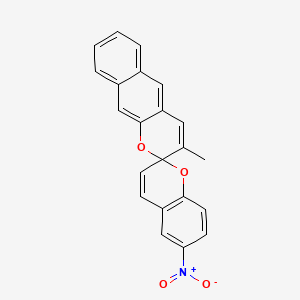
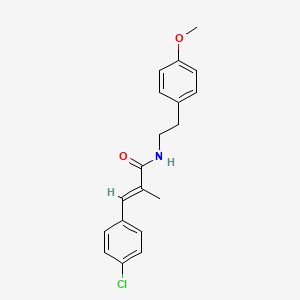
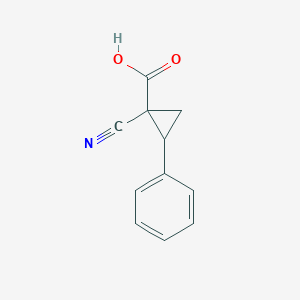
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
